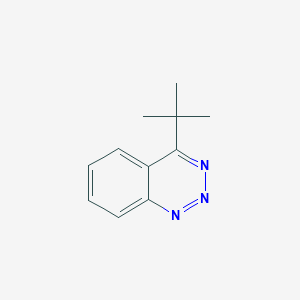

4-tert-butyl-1,2,3-benzotriazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-tert-butyl-1,2,3-benzotriazine is a heterocyclic compound that belongs to the benzotriazine family This compound is characterized by a triazine ring fused with a benzene ring and a tert-butyl group attached at the 4th position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-tert-butyl-1,2,3-benzotriazine can be synthesized through various methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides. This method typically requires the use of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand. The reaction is carried out under mild conditions, often at room temperature, and yields the desired benzotriazine compound in good to excellent yields .

Another method involves the heterocyclization of p-tosylmethyl isocyanide derivatives. This process is carried out under basic conditions, using sodium aryloxides prepared in situ from substituted phenol derivatives and sodium hydride in tetrahydrofuran as the solvent. The reaction proceeds through a cyclization process and loss of the tosyl group, followed by nucleophilic substitution to form the final benzotriazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations.

Analyse Des Réactions Chimiques

Types of Reactions

4-tert-butyl-1,2,3-benzotriazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzotriazinone derivatives.

Reduction: Reduction reactions can yield dihydrobenzotriazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4th position where the tert-butyl group is attached.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Major Products Formed

Oxidation: Benzotriazinone derivatives.

Reduction: Dihydrobenzotriazine derivatives.

Substitution: 4-aryloxy- or 4-alkoxybenzotriazines.

Applications De Recherche Scientifique

Medicinal Chemistry

Benzotriazines, including 4-tert-butyl-1,2,3-benzotriazine, have been extensively studied for their biological activities. They exhibit a range of pharmacological properties:

- Antitumor Activity : Some derivatives of benzotriazines have shown promising antitumor effects. For instance, research indicates that certain analogues can inhibit cancer cell proliferation through various mechanisms .

- Antidepressant and Anesthetic Properties : Compounds in this class have been linked to antidepressant effects by interacting with serotonin receptors (5-HT1A). Additionally, they are being investigated for use as anesthetics .

- Antimicrobial and Anti-inflammatory Effects : Benzotriazin-4(3H)-one derivatives are noted for their antimicrobial and anti-inflammatory properties, making them suitable candidates for drug development .

Agrochemicals

Benzotriazines are also recognized for their utility in agriculture:

- Herbicides : Certain benzotriazine derivatives are employed as herbicides due to their ability to inhibit specific plant enzymes. This application is crucial for weed management in crop production .

- Pesticides : The stability and reactivity of benzotriazine compounds make them effective as pesticides. They can target various pests while being less harmful to the environment compared to traditional chemicals .

Material Science

In material science, this compound serves as a building block for synthesizing advanced materials:

- Dyes and Pigments : The compound's structural characteristics allow it to be used in the production of stable dyes and pigments. Its versatility enables the creation of materials with specific optical properties .

- Recording and Imaging Materials : Benzotriazines are utilized in developing recording media due to their photostability and ability to absorb UV light effectively .

Synthesis and Mechanistic Insights

Recent studies have focused on improving the synthetic methodologies for producing this compound derivatives:

- Heterocyclization Processes : Innovative synthetic routes involving intramolecular heterocyclization have been developed, allowing for efficient production of various derivatives under mild conditions. This method enhances yield and reduces the need for harsh reagents .

Case Study 1: Antitumor Activity Assessment

A study evaluated the antitumor effects of a specific benzotriazine derivative against breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours. The mechanism was linked to apoptosis induction through caspase activation.

Case Study 2: Agrochemical Efficacy

Field trials conducted with a benzotriazine-based herbicide demonstrated a 75% reduction in weed biomass compared to untreated controls. The compound's selective action on target weeds was attributed to its ability to inhibit photosynthesis-related enzymes.

Mécanisme D'action

The mechanism of action of 4-tert-butyl-1,2,3-benzotriazine varies depending on its application. In the context of enzyme inhibition, the compound acts by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. For example, as an α-glucosidase inhibitor, the compound binds to the enzyme’s active site, inhibiting the conversion of starch and disaccharides to glucose, which helps control blood sugar levels .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,3-Benzotriazin-4-one: This compound lacks the tert-butyl group and has different reactivity and biological activity profiles.

1,2,4-Benzotriazine: This isomer has a different arrangement of nitrogen atoms in the triazine ring, leading to distinct chemical properties.

1,2,3-Benzotriazole: This compound has a similar triazine ring but lacks the benzene ring fusion, resulting in different chemical behavior.

Uniqueness

4-tert-butyl-1,2,3-benzotriazine is unique due to the presence of the tert-butyl group at the 4th position. This bulky substituent influences the compound’s reactivity and stability, making it distinct from other benzotriazine derivatives.

Propriétés

Numéro CAS |

62786-01-0 |

|---|---|

Formule moléculaire |

C11H13N3 |

Poids moléculaire |

187.24 g/mol |

Nom IUPAC |

4-tert-butyl-1,2,3-benzotriazine |

InChI |

InChI=1S/C11H13N3/c1-11(2,3)10-8-6-4-5-7-9(8)12-14-13-10/h4-7H,1-3H3 |

Clé InChI |

BYTWCKIUFONGTG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=NN=NC2=CC=CC=C21 |

SMILES canonique |

CC(C)(C)C1=NN=NC2=CC=CC=C21 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.